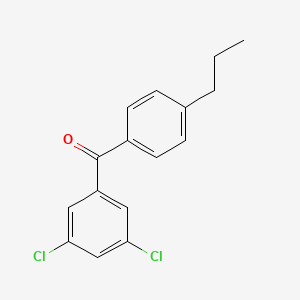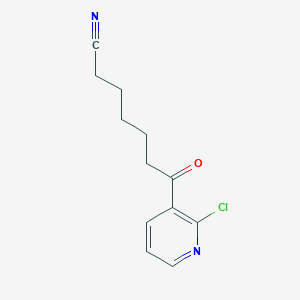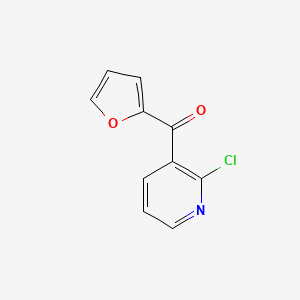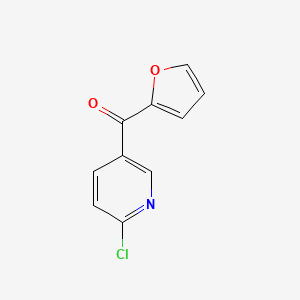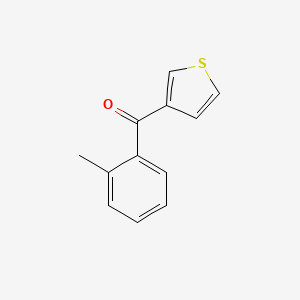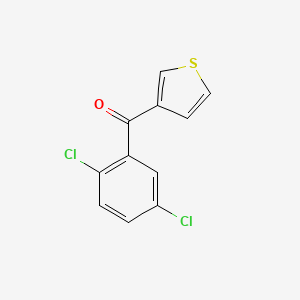
3',5'-Dichloro-3,3-dimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dichloro-3,3-dimethylbutyrophenone (CAS Number: 898764-92-6) is a chemical compound with the molecular formula C12H14Cl2O . It has gained significant attention in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Dichloro-3,3-dimethylbutyrophenone are not fully detailed in the search results. The molecular weight is given as 245.15 g/mol .Relevant Papers The search results do not provide specific peer-reviewed papers related to 3’,5’-Dichloro-3,3-dimethylbutyrophenone .
Aplicaciones Científicas De Investigación
-
Oxidative Couplings and Cyclization Reactions
-
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
-
Synthesis of 1,2-Benzisoxazoles
-
Synthesis of Quinolines from Imines and Alkynes or Alkenes
-
Aromatization
- DDQ is used in the aromatization of cyclic compounds . Aromatization is the process of converting a non-aromatic compound into an aromatic one, which can be useful in the synthesis of various aromatic compounds.
- The method of application typically involves treating the cyclic compound with DDQ in a suitable solvent, often under heating .
- The outcome of this application is the formation of an aromatic compound from a non-aromatic precursor .
-
Cross-Dehydrogenative Coupling
- DDQ is used in cross-dehydrogenative coupling reactions . These reactions involve the formation of a new bond between two molecules through the oxidation and coupling of two different C-H bonds.
- The method of application involves mixing the two reactants with DDQ in a suitable solvent and heating the mixture to initiate the reaction .
- The result of this application is the formation of a new compound with a new bond formed between the two reactants .
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYTVKUZFHZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642411 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3,3-dimethylbutyrophenone | |
CAS RN |
898764-92-6 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





